4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate
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Overview
Description
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromenylium core, substituted with methoxy and phenyl groups, and a nitrobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the chromenylium core. This intermediate is then reacted with nitrobenzenesulfonic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate involves its interaction with various molecular targets. The compound’s chromenylium core can interact with nucleophilic sites in biological molecules, while the nitrobenzenesulfonate moiety can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the chromenylium core.
2-Phenylchromenium derivatives: Similar chromenylium core but different substituents.
Nitrobenzenesulfonate derivatives: Similar nitrobenzenesulfonate moiety but different core structures
Uniqueness
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is unique due to its combination of a chromenylium core with methoxy, phenyl, and nitrobenzenesulfonate groups.
Properties
IUPAC Name |
4-methoxy-2-phenylchromenylium;2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O2.C6H5NO5S/c1-17-16-11-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16;8-7(9)5-3-1-2-4-6(5)13(10,11)12/h2-11H,1H3;1-4H,(H,10,11,12)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHUVFLJHCFILY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[O+]C2=CC=CC=C21)C3=CC=CC=C3.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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